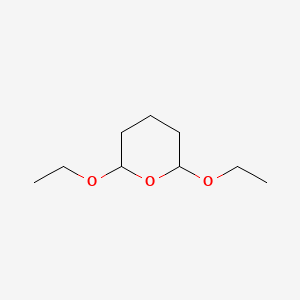

2,6-Diethoxy-tetrahydropyran

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-diethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-10-8-6-5-7-9(12-8)11-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQXDHHBTSGBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC(O1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294061 | |

| Record name | 2,6-Diethoxy-tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-12-0 | |

| Record name | NSC93926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diethoxy-tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethoxytetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Diethoxy Tetrahydropyran and Analogues

Direct Synthesis Approaches to Cyclic Acetals

The direct formation of cyclic acetals, including 2,6-diethoxy-tetrahydropyran, represents an efficient and atom-economical approach to these structures. These methods typically involve the reaction of a suitable diol with an aldehyde or ketone, or their synthetic equivalents. nih.govthieme-connect.de

Principles of Acetal (B89532) and Cyclic Acetal Formation

Acetal formation is a reversible reaction involving the nucleophilic addition of an alcohol to a carbonyl group. libretexts.orgorganicchemistrytutor.com The process is typically acid-catalyzed, which serves to activate the carbonyl group toward attack by the weakly nucleophilic alcohol. organicchemistrytutor.comacs.org The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of alcohol to form the acetal and a molecule of water. libretexts.orglibretexts.org

The formation of a cyclic acetal follows the same fundamental principles but occurs intramolecularly when a molecule contains both a carbonyl and a hydroxyl group, or intermolecularly when a diol reacts with a carbonyl compound. libretexts.orgchemtube3d.com Cyclic acetals are often thermodynamically more stable and kinetically favored over their acyclic counterparts, especially when forming five- or six-membered rings. organicchemistrytutor.comlibretexts.orgchemtube3d.com The removal of water is crucial to drive the equilibrium towards the acetal product. libretexts.orgorganicchemistrytutor.com

Catalytic Strategies

A variety of catalytic systems have been developed to facilitate the synthesis of tetrahydropyrans and other cyclic acetals, offering improvements in efficiency, selectivity, and reaction conditions.

Lewis acids are highly effective catalysts for acetal formation. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Bismuth(III) Salts: Bismuth(III) compounds, such as bismuth triflate (Bi(OTf)₃), have emerged as potent Lewis acid catalysts in organic synthesis. acs.org They are particularly attractive due to their low toxicity and compatibility with aqueous conditions, a significant advantage in green chemistry. organic-chemistry.org Chiral bismuth complexes have even been employed in asymmetric synthesis, highlighting their versatility. organic-chemistry.org

Titanium Tetrachloride (TiCl₄): TiCl₄ is a powerful Lewis acid frequently used to promote various organic transformations, including the synthesis of tetrahydropyran (B127337) derivatives. nih.govwikipedia.orgeurekaselect.com It activates aldehydes by forming adducts, making them more susceptible to nucleophilic attack. wikipedia.org TiCl₄-catalyzed reactions are known for their high efficiency and selectivity under mild conditions. eurekaselect.com For instance, TiCl₄ has been used in one-pot, multicomponent reactions to construct highly substituted tetrahydropyran-4-ones. researchgate.net

Table 1: Examples of Lewis Acid-Catalyzed Tetrahydropyran Synthesis

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| TiCl₄ | Ethyl glyoxylate, dihydropyran, allyltrimethylsilane | 2,3-disubstituted tetrahydropyran | Three-component coupling in one pot. nih.gov |

| TiCl₄ | β-ketoester, two different aldehydes | Highly substituted tetrahydropyran-4-one | One-pot, multicomponent, regioselective. researchgate.net |

| Bi(OTf)₃ | Silicon enolates, aqueous formaldehyde | Hydroxymethylated products | Water-compatible, highly enantioselective with chiral ligands. organic-chemistry.org |

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl), are traditional and widely used catalysts for acetal formation. acs.orgijsdr.org They operate by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

p-Toluenesulfonic Acid (p-TsOH): p-TsOH is a common, effective, and relatively inexpensive solid acid catalyst for these reactions. acs.org

Hydrochloric Acid (HCl): HCl is another frequently employed Brønsted acid catalyst. ijsdr.orggoogle.com Even trace amounts of conventional acids like HCl can effectively promote acetalization. acs.org

These catalysts are often used in conjunction with methods to remove water, such as a Dean-Stark apparatus or molecular sieves, to drive the reaction to completion. libretexts.orgorganicchemistrytutor.com

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. In the context of tetrahydropyran synthesis, primary diamine-catalyzed oxa-conjugate addition reactions have proven to be highly effective. acs.orgnih.govacs.org This approach involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. acs.org This method has been successfully applied to the stereoselective synthesis of 2,6-trans-tetrahydropyrans, which are thermodynamically less stable and more challenging to construct. nih.govacs.org The use of a strong acid co-catalyst, such as (1S)-10-camphorsulfonic acid (CSA), can significantly enhance the stereoselectivity of the reaction. acs.org

Transition metals, particularly gold, have shown remarkable catalytic activity in the synthesis of heterocyclic compounds, including tetrahydropyrans. syr.edu

Gold-catalyzed Cyclization: Gold(I) catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack. researchgate.netnih.govkyoto-u.ac.jp This has been exploited in the cyclization of substrates containing both an alkyne and a hydroxyl group to form tetrahydropyran rings. researchgate.netnih.gov Gold-catalyzed cascade reactions can lead to the formation of complex polycyclic systems containing the furopyran core in a single step. nih.gov These reactions often proceed with high efficiency at very low catalyst loadings. nih.gov

Table 2: Comparison of Catalytic Strategies

| Catalytic Strategy | Catalyst Examples | Mechanism | Advantages |

|---|---|---|---|

| Lewis Acid Catalysis | Bi(OTf)₃, TiCl₄ | Activation of carbonyl group | High efficiency, selectivity, mild conditions. acs.orgeurekaselect.com |

| Brønsted Acid Catalysis | p-TsOH, HCl | Protonation of carbonyl group | Readily available, inexpensive. acs.orgijsdr.org |

| Organocatalysis | Primary Diamine | Oxa-conjugate addition | Metal-free, stereoselective. acs.orgacs.org |

| Transition Metal Catalysis | Gold(I) complexes | Activation of π-systems | High efficiency, low catalyst loading, cascade reactions. nih.govnih.gov |

Green Chemistry Approaches in Cyclic Acetal Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of cyclic acetals like this compound. Key areas of focus include minimizing solvent use, enabling catalyst recycling, and maximizing the incorporation of starting materials into the final product.

Solvent-Free Conditions

The use of solvents in chemical reactions contributes significantly to chemical waste and environmental pollution. Consequently, developing solvent-free synthetic methods is a primary goal of green chemistry. In the realm of cyclic acetal synthesis, reactions can often be conducted without a solvent, particularly in the acetalization of diols. For instance, the reaction between a diol and a vinyl ether can proceed under solvent-free conditions, often with the aid of a solid acid catalyst. This approach not only reduces waste but can also simplify product isolation, as the product can sometimes be separated by simple physical processes like decantation. libretexts.org

The synthesis of cyclic acetals from oleochemicals, such as the reaction of epoxidized methyl oleate (B1233923) with ketones, has been successfully demonstrated without the use of solvents. researchgate.net This method highlights the potential for creating valuable chemicals from renewable resources under environmentally benign conditions. While direct examples for this compound are not extensively documented, the principles established with these analogous systems strongly suggest the feasibility of a solvent-free approach.

Catalyst Reuse and Recyclability

The ability to reuse and recycle catalysts is a cornerstone of sustainable chemical manufacturing. In the synthesis of cyclic acetals, heterogeneous catalysts are particularly advantageous. These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity. organic-chemistry.org

For example, aluminosilicates like K10 montmorillonite (B579905) clay have been employed as effective and reusable catalysts for the synthesis of acetal-containing polyols under solvent-free conditions. organic-chemistry.org Similarly, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient and reusable catalyst for the formation of acetals. organic-chemistry.org The application of such recyclable catalysts to the synthesis of this compound would offer significant economic and environmental benefits.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy are inherently "greener" as they generate less waste. Addition reactions, such as the formation of cyclic acetals from the reaction of a diol with a vinyl ether, are prime examples of atom-economical processes, as all the atoms of the reactants are incorporated into the product.

In the context of synthesizing this compound, a potential atom-economical route would involve the direct addition of two equivalents of ethanol (B145695) to a suitable dihydropyran precursor. The efficiency of such reactions can be further enhanced by employing catalytic methods that minimize the need for stoichiometric reagents. nih.govjk-sci.com The pursuit of synthetic routes with high atom economy is a continuous effort in the development of sustainable chemical processes. whiterose.ac.uk

Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans

The biological activity and physical properties of 2,6-disubstituted tetrahydropyrans are often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the arrangement of substituents in three-dimensional space is of paramount importance.

Control of cis/trans Stereochemistry at C2 and C6

The relative orientation of the substituents at the C2 and C6 positions of the tetrahydropyran ring can be either cis (on the same side of the ring) or trans (on opposite sides). Achieving stereocontrol to selectively form one isomer over the other is a significant challenge in organic synthesis. A variety of strategies have been developed to address this, often relying on the careful choice of starting materials, catalysts, and reaction conditions.

For instance, a general diastereoselective strategy for the synthesis of both cis- and trans-2,6-disubstituted tetrahydropyrans has been developed from common starting materials, demonstrating the feasibility of accessing either isomer through reagent control. lookchem.com Palladium-catalyzed oxidative Heck redox-relay strategies have also been employed for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans. nih.gov

| Catalyst/Reagent | Starting Material | Product Stereochemistry | Reference |

| AD-mix-α, K2CO3 | ζ-mesyloxy α,β-unsaturated ester | cis-tetrahydropyran | lookchem.com |

| AD-mix-β | ζ-mesyloxy α,β-unsaturated ester | trans-tetrahydropyran | lookchem.com |

| Pd(MeCN)2(OTs)2, PyrOx L1 | Dihydropyranyl alcohol, Boronic acid | trans-tetrahydropyran | nih.gov |

| Gold (I) catalyst | Bis-propargylic alcohol | cis-tetrahydropyran | mdpi.com |

Prins Cyclization Strategies

The Prins cyclization is a powerful and widely used method for the construction of tetrahydropyran rings. researchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The stereochemical outcome of the Prins cyclization can often be controlled to produce either cis- or trans-2,6-disubstituted tetrahydropyrans. beilstein-journals.orgbeilstein-journals.org

The reaction proceeds through an oxocarbenium ion intermediate, and the stereoselectivity is influenced by the geometry of the starting materials and the reaction conditions. beilstein-journals.org For example, the use of specific Lewis or Brønsted acids can direct the cyclization to favor one diastereomer over the other. beilstein-journals.org While the direct application of Prins cyclization to form this compound is not extensively reported, the principles of this methodology provide a clear framework for the stereoselective synthesis of this and related cyclic acetals. rsc.org

| Catalyst | Reactants | Product Stereochemistry | Reference |

| BiCl3 (microwave-assisted) | Homoallylic alcohol, Aldehyde | cis-4-chloro-2,6-disubstituted tetrahydropyran | beilstein-journals.org |

| In(OTf)3 | Homoallylic α-hydroxy ester | 2,6-anti-configured tetrahydropyran | beilstein-journals.org |

| Brønsted superacid | Unsaturated enol ether | cis-2,6-disubstituted 4-methylenetetrahydropyran | beilstein-journals.org |

Oxa-Michael Addition Approaches

The oxa-Michael (or hetero-Michael) addition is a powerful reaction for forming the tetrahydropyran ring. This reaction involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system, such as an ester, ketone, or thioester.

Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. For instance, a bifunctional iminophosphorane (BIMP) catalyst has been shown to be highly effective in promoting the enantioselective intramolecular oxa-Michael addition of alcohols to Michael acceptors with low electrophilicity. This metal-free approach provides access to various substituted THPs in excellent yields (up to 99%) and high enantiomeric ratios. The modularity of the BIMP catalyst allows for a broad substrate scope, including the formation of tetrahydropyran rings.

Another strategy involves a gold-catalyzed sequence combining a Meyer–Schuster rearrangement, hydration, and an oxa-Michael addition. nih.gov This method efficiently converts bis-propargylic alcohols into cis-2,6-disubstituted tetrahydropyrans with high stereoselectivity. nih.gov The reaction proceeds through a dual Meyer–Schuster rearrangement to form a bis-enone intermediate, which then undergoes a sequential oxa-Michael addition of water to yield the desired cis-configured THP ring. nih.gov Similarly, Lewis acid-catalyzed tandem nucleophilic addition/oxa-Michael reactions have been developed to produce cis-2,6-disubstituted THP derivatives with excellent diastereoselectivity.

The reactivity of the Michael acceptor is a crucial factor. Thioesters, for example, have been identified as being in the "Goldilocks zone" of reactivity for intramolecular oxa-Michael cyclizations catalyzed by chiral phosphoric acids, balancing reactivity with high enantioselectivity. whiterose.ac.uk Depending on the conditions, this method can be tuned to yield either the cis or trans diastereomer. For example, using buffered tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can lead to the trans-THP, while acidic conditions like camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA) can favor the formation of the cis-THP. whiterose.ac.uk

Coupling Reactions (e.g., Hydroxyethyl-Tethered Cyclopropanols and Aldehydes)

A highly convergent and stereoselective route has been developed for the synthesis of 2,6-trans-tetrahydropyrans, which are often the thermodynamically less favorable isomer. nih.govacs.org This method is based on the coupling of hydroxyethyl-tethered cyclopropanols with various aliphatic aldehydes. nih.govacs.org The reaction provides a direct way to combine two separate fragments to construct the THP ring with defined trans stereochemistry. nih.gov This approach is particularly noteworthy for its ability to overcome the typical thermodynamic preference for the cis-isomer in many cyclization reactions. nih.govacs.org

Stereoselective Insertion Reactions (e.g., Methyl Group Insertion)

Stereoselective insertion reactions represent an advanced strategy for C-C bond formation in the synthesis of complex molecules. In the context of tetrahydropyran synthesis, intramolecular C-H insertion reactions catalyzed by transition metals, particularly rhodium, are of significant interest. These reactions typically involve a metal carbene intermediate, generated from a diazo precursor, which then inserts into a C-H bond within the same molecule to form a new ring.

While direct examples of "methyl group insertion" are specific, the principle is exemplified by the rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones to form α-aryl cyclopentanones. nih.gov This logic can be extended to oxygen-containing tethers to synthesize heterocycles. The selectivity of the insertion (i.e., which C-H bond reacts) is governed by the electronic properties of the substrate and the steric and electronic nature of the rhodium catalyst's ligands. nih.govresearchgate.net For instance, dirhodium tetracarboxylate catalysts can be tuned to achieve high levels of chemo-, regio-, and stereoselectivity. nih.gov The reaction generally favors insertion into allylic or tertiary C-H bonds over secondary ones. nih.gov By designing a suitable diazo-substituted precursor with an ether linkage, this methodology could be applied to forge the tetrahydropyran ring with high stereocontrol.

Synthesis of Polysubstituted Tetrahydropyrans (e.g., Quaternary Stereocenter at C2)

The synthesis of polysubstituted THPs, especially those containing a quaternary stereocenter, presents a significant synthetic challenge due to steric hindrance. nih.govnih.gov Several methods have been developed to address this.

One powerful approach is the acid-mediated cyclization of silylated alkenols. uva.es The use of allylsilyl alcohols as starting materials allows for the highly stereocontrolled creation of a quaternary stereogenic center at the C2 position of the THP ring. This atom-economical process, promoted by acids like p-toluenesulfonic acid (p-TsOH), can produce THP derivatives with vicinal quaternary and tertiary centers in good yields and with excellent diastereoselectivity (>95:5). uva.es

Another strategy involves the indium trichloride-mediated Prins-type cyclization between homoallyl alcohols and aldehydes, which can generate polysubstituted THPs with high diastereoselectivity. nih.govacs.org This method has been successfully used to create pentasubstituted THP derivatives, controlling up to five stereogenic centers simultaneously. acs.org

For the specific challenge of constructing the quaternary center itself, methods such as the palladium-catalyzed asymmetric allylic alkylation of enolates and the conjugate addition of organoboron reagents to cyclic enones have proven effective. nih.gov These catalytic enantioselective methods are crucial for accessing single stereoisomers of molecules with this demanding structural feature. nih.govescholarship.org

Diastereoselectivity and Enantioselectivity in THP Formation

Controlling stereochemistry is paramount in THP synthesis. The relative (cis/trans or syn/anti) and absolute (enantioselectivity) configuration of substituents dramatically impacts the biological activity of the final molecule.

Diastereoselectivity : The choice of synthetic method often dictates the diastereomeric outcome.

Oxa-Michael additions and Prins-type cyclizations frequently favor the formation of cis-2,6-disubstituted products. This is often rationalized by a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov

Conversely, methods have been specifically designed to yield the less stable trans isomer . The coupling of hydroxyethyl-tethered cyclopropanols with aldehydes is a prime example, providing reliable access to 2,6-trans-THPs. nih.gov Rhodium-catalyzed conjugate addition of organoboron reagents to dihydropyranones also selectively produces the 2,6-trans isomer. mdpi.com

The stereochemistry of the starting material can also direct the outcome. In indium trichloride-mediated cyclizations, trans-homoallyl alcohols lead to (up-down-up) 2,3,4-trisubstituted THPs, whereas cis-homoallyl alcohols yield (up-up-up) products. nih.govorganic-chemistry.org

Enantioselectivity : Achieving enantioselectivity requires the use of chiral catalysts, auxiliaries, or starting materials.

Organocatalysis has emerged as a powerful tool. Chiral bifunctional catalysts, such as iminophosphoranes or phosphoric acids, can create a chiral environment around the reacting species, guiding the cyclization to favor one enantiomer over the other, often with high enantiomeric ratios (er). whiterose.ac.uk

Transition metal catalysis using chiral ligands is another cornerstone. Chiral rhodium or palladium complexes are used in C-H insertion, conjugate addition, and allylic alkylation reactions to induce asymmetry and generate enantioenriched products. nih.govnih.gov

The following table summarizes the stereochemical outcomes of selected methods:

| Synthetic Method | Typical Diastereoselectivity | Key Control Element | Reference(s) |

| Gold-Catalyzed Oxa-Michael | cis | Reaction mechanism | nih.gov |

| Coupling of Cyclopropanols | trans | Convergent coupling design | nih.govacs.org |

| Rh-Catalyzed Conjugate Addition | trans | Carbometalation on less hindered face | mdpi.com |

| InCl₃-Mediated Cyclization | Dependent on precursor geometry | Substrate control | organic-chemistry.org |

| BIMP-Catalyzed Oxa-Michael | Enantioselective | Chiral organocatalyst | |

| Acid-Mediated Silyl-Alkenol Cyclization | anti (C2-silyl, C3-substituent) | Substrate control | uva.es |

Precursor-Based Synthetic Routes (e.g., from Silylated Alkenols, Epoxides)

The choice of starting material, or precursor, is fundamental to the synthetic strategy. Specific functional groups within a precursor can be leveraged to facilitate the formation of the tetrahydropyran ring with high selectivity.

From Silylated Alkenols : The use of silylated alkenols, particularly allylsilyl and vinylsilane derivatives, provides a versatile entry point to polysubstituted THPs. An acid-catalyzed cyclization of allylsilyl alcohols is a highly stereoselective method for preparing THPs that contain vicinal quaternary and tertiary stereocenters. uva.es Oxidative C-H bond activation offers another route, where silylated ether substrates can be cyclized using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form an oxocarbenium ion, which is then trapped intramolecularly. nih.gov The vinylsilane group in the product is highly versatile and can be further functionalized, for example, through hydrogenation or hydrosilylation, to introduce additional structural and stereochemical diversity. nih.gov

From Epoxides : Intramolecular epoxide ring opening (IERO) of epoxy-alcohols is a common and powerful strategy for synthesizing THP rings, frequently observed in the biosynthesis of polyether natural products. bris.ac.uk The key challenge in using a 4,5-epoxy-alcohol is to control the regioselectivity of the ring-opening to favor the 6-endo-tet cyclization (forming a 6-membered THP) over the competing 5-exo-tet cyclization (forming a 5-membered tetrahydrofuran). bris.ac.ukrsc.org

Several strategies have been developed to promote the desired 6-endo pathway:

Directing Groups : Placing a substituent on the epoxide that can stabilize the partial positive charge developed in the 6-endo transition state can effectively direct the cyclization. Alkenyl and methyl groups are reliable directing groups for this purpose. core.ac.uk

Catalysis : Vanadium complexes have been shown to catalyze the IERO of certain hydroxy esters to afford 2,5-trans-tetrahydropyrans. rsc.org

Destabilization of the 5-exo Pathway : An alternative approach involves placing a group, such as a sulfonyl substituent, on the epoxide to specifically destabilize the transition state leading to the 5-exo product. core.ac.uk

These precursor-based routes highlight how strategic placement of functional groups can be used to orchestrate complex cyclization events, leading to the efficient and selective synthesis of the tetrahydropyran core.

Computational and Theoretical Chemistry Studies of 2,6 Diethoxy Tetrahydropyran Systems

Electronic Structure and Spectroscopic Property Prediction (e.g., NBO, FMO Analysis)

Computational chemistry provides a powerful lens for understanding the intricate electronic characteristics of molecules like 2,6-diethoxy-tetrahydropyran. Through methods such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis, it is possible to predict and rationalize the molecule's stability, reactivity, and spectroscopic behavior. While specific, in-depth computational studies exclusively targeting this compound are not extensively available in published literature, the principles can be understood by examining foundational concepts and analyses of related tetrahydropyran (B127337) systems.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netchemmethod.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and ethoxy groups, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed across the antibonding σ* orbitals of the C-O and C-C bonds. The HOMO-LUMO gap dictates the energy required to excite an electron from the ground state, influencing its UV-Vis spectroscopic properties. A theoretical calculation would provide precise energy values for these orbitals, allowing for predictions of the molecule's electronic transitions and its behavior as either an electrophile or nucleophile in reactions.

Table 1: Representative Frontier Molecular Orbital (FMO) Data This table presents hypothetical FMO energy values for this compound, calculated using a common Density Functional Theory (DFT) method, to illustrate the type of data generated in computational studies.

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital; electron donor capability. |

| LUMO | +2.1 | Lowest Unoccupied Molecular Orbital; electron acceptor capability. |

| HOMO-LUMO Gap | 11.6 | Indicator of chemical stability and reactivity. |

Note: These values are illustrative and derived from general principles of similar molecules, not from a specific published study on this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. researchgate.net This method is particularly useful for quantifying specific intramolecular interactions, such as hyperconjugation, which significantly contribute to molecular stability. acs.org

In the context of this compound, a key interaction to analyze is the anomeric effect. This stereoelectronic effect involves the donation of electron density from the lone pair of an oxygen atom (a Lewis base) into the antibonding orbital (σ*) of an adjacent C-O bond (a Lewis acid). NBO analysis can calculate the stabilization energy (E(2)) associated with this donor-acceptor interaction. acs.org

For the this compound ring, significant E(2) values would be expected for the following interactions:

n(Oring) → σ(C-Oethoxy)*: Donation from the ring oxygen's lone pair to the antibonding orbital of the exocyclic C-O bond.

n(Oethoxy) → σ(C-Oring)*: Donation from the ethoxy group's oxygen lone pair to the antibonding orbital of the endocyclic C-O bond.

Table 2: Representative Natural Bond Orbital (NBO) Interaction Data This table shows hypothetical stabilization energies (E(2)) for key donor-acceptor interactions in an axial conformer of 2-ethoxy-tetrahydropyran, a related model system. These interactions are fundamental to understanding the stability of this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Oring) | σ* (C-Oethoxy) | 5.8 | Anomeric Hyperconjugation |

| LP (Oethoxy) | σ* (C-H) | 2.5 | Hyperconjugation |

| σ (C-H) | σ* (C-Oring) | 1.2 | Hyperconjugation |

Note: This data is representative of interactions in related alkoxy-tetrahydropyran systems and serves to illustrate the insights gained from NBO analysis. LP denotes a lone pair orbital.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,6 Diethoxy Tetrahydropyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 2,6-diethoxy-tetrahydropyran, offering unparalleled insight into its molecular structure and dynamics.

The structural framework of this compound is unequivocally established through the combined application of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These one-dimensional experiments provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

In a typical ¹H NMR spectrum, the protons of the two ethoxy groups give rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling with each other. The protons on the tetrahydropyran (B127337) ring appear as a series of multiplets in the upfield region of the spectrum. The anomeric protons at the C2 and C6 positions are of particular diagnostic importance, with their chemical shifts and coupling constants providing information about their stereochemical orientation (axial or equatorial).

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the tetrahydropyran ring and the ethoxy groups are indicative of their electronic environments. For instance, the carbons bonded to oxygen (C2, C6, and the OCH₂ of the ethoxy groups) resonate at lower field (higher ppm values) compared to the other aliphatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign the proton and carbon signals by identifying which protons are coupled to each other and which protons are directly attached to which carbons. mdpi.com

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~4.6 | Multiplet |

| ~3.4-3.8 | Multiplet |

| ~1.5-1.8 | Multiplet |

| ~1.2 | Triplet |

| ¹³C NMR Data (Predicted) |

| Chemical Shift (δ) ppm |

| ~98-102 |

| ~60-64 |

| ~30-34 |

| ~22-26 |

| ~15 |

NMR spectroscopy is a powerful tool for investigating the conformational preferences of this compound in solution. rsc.org The six-membered tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The orientation of the two ethoxy groups (axial or equatorial) at the C2 and C6 positions can be determined by analyzing several NMR parameters.

The key observables for conformational analysis include:

Coupling Constants (J-values): The magnitude of the three-bond coupling constant (³J) between adjacent protons on the tetrahydropyran ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are typically observed for protons in a trans-diaxial relationship, while smaller coupling constants are characteristic of axial-equatorial or equatorial-equatorial arrangements.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. For instance, an NOE between a proton on the ethoxy group and a proton on the tetrahydropyran ring can help to establish their relative orientation.

Through detailed analysis of these NMR observables, it is possible to determine the preferred conformation of the tetrahydropyran ring and the stereochemical relationship of the ethoxy substituents.

While not directly applied to this compound itself unless a paramagnetic center is introduced, paramagnetic NMR spectroscopy offers a broader context for advanced structural analysis in chemical systems. nih.govnsf.govacs.org This technique is particularly useful for studying molecules that can bind to paramagnetic metal ions or have an intrinsic unpaired electron. youtube.comnih.gov The presence of a paramagnetic center causes significant changes in the NMR spectrum, including large shifts in the resonance frequencies (paramagnetic shifts) and increased relaxation rates, leading to line broadening. nih.govyoutube.com

These paramagnetic effects, although complicating the spectrum, provide valuable long-range structural information that is often inaccessible through conventional diamagnetic NMR techniques. nih.gov For instance, the magnitude of the paramagnetic shift is dependent on the distance and angle between the nucleus and the paramagnetic center, allowing for the determination of internuclear distances and the elucidation of the three-dimensional structure of molecules in solution. nsf.govacs.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral centers (C2 and C6). This technique would unambiguously establish the cis or trans relationship of the two ethoxy groups and the preferred conformation of the tetrahydropyran ring in the crystalline form. The resulting crystal structure would serve as a benchmark for comparison with computational models and solution-state conformational studies performed by NMR.

| Crystallographic Data (Hypothetical) | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95° |

| Z | 4 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected, confirming the compound's molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The fragmentation of this compound would likely proceed through several characteristic pathways. nih.govmiamioh.edu Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule (HOCH₂CH₃). libretexts.orgcore.ac.uk Ring-opening reactions followed by further fragmentation are also common for cyclic ethers. nih.gov Analysis of the masses of the fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy. youtube.com

| Mass Spectrometry Data (Predicted) | |

| m/z | Relative Intensity (%) |

| 174 (M⁺) | 10 |

| 129 (M - OCH₂CH₃)⁺ | 60 |

| 101 | 45 |

| 85 | 100 |

| 57 | 80 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. chemicalbook.com The most prominent features would be the strong C-O stretching vibrations of the ether linkages in the tetrahydropyran ring and the ethoxy groups, typically appearing in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations at lower frequencies. The absence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) functional groups.

| Infrared Spectroscopy Data (Predicted) | |

| Wavenumber (cm⁻¹) | Intensity |

| 2975-2850 | Strong |

| 1470-1440 | Medium |

| 1380-1365 | Medium |

| 1150-1050 | Strong |

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as Chiral Building Blocks

The stereocontrolled synthesis of 2,6-disubstituted tetrahydropyrans is crucial for accessing enantiomerically pure molecules for pharmaceutical and biological studies. These compounds serve as versatile chiral building blocks, with their substituents' spatial arrangement dictating their chemical reactivity and biological function. Researchers have developed numerous strategies to selectively synthesize either the cis or trans diastereomers.

For instance, a highly diastereo- and enantioselective synthesis of cis-2,6-substituted tetrahydropyrans has been achieved through a one-pot sequential catalysis involving a copper(II)-catalyzed Henry reaction followed by an acid-catalyzed oxa-Michael addition acs.org. This method yields the desired products with excellent diastereomeric ratios (>99:1) and high enantioselectivities (98–99% ee) acs.org.

Conversely, strategies for accessing the trans configuration have also been developed. A notable example is a palladium-catalyzed oxidative Heck redox-relay strategy, which converts enantiopure dihydropyranyl alcohols into C-aryl-containing 2,6-trans-tetrahydropyrans with excellent stereoselectivity acs.org. This method provides a synthetic handle for further functionalization, allowing for the creation of a diverse set of substrates from a simple building block acs.org.

Table 1: Selected Stereoselective Synthetic Strategies for 2,6-Disubstituted Tetrahydropyrans

| Target Isomer | Method | Key Features | Source(s) |

| cis | One-Pot Sequential Henry / oxa-Michael Reaction | Copper(II) and Camphorsulfonic acid (CSA) catalysis; High diastereo- and enantioselectivity. | acs.org |

| trans | Oxidative Heck Redox-Relay | Palladium catalysis; Uses enantiopure dihydropyranyl alcohols; Mild conditions. | acs.org |

| cis | Iron-Catalyzed Thermodynamic Equilibration | Eco-friendly iron catalyst; Thermodynamic control leads to the most stable cis-isomer. | organic-chemistry.org |

| General | Intramolecular Cycloetherification | Gold(I)-catalyzed cyclization of chiral monoallylic diols; Highly stereoselective. | organic-chemistry.org |

Strategies for Natural Product Total Synthesis Incorporating Tetrahydropyran (B127337) Moieties

The 2,6-disubstituted tetrahydropyran ring is a cornerstone of many complex natural products, particularly those of marine origin, which often exhibit potent biological activities. The total synthesis of these molecules is a significant undertaking that often tests the limits of current synthetic methods researchgate.net.

Natural products such as Phorboxazole A, which has potent anti-tumor activity, and Centrolobine (B73297), feature the tetrahydropyran core researchgate.netacs.org. The synthesis of these molecules requires robust strategies for constructing the THP ring with precise control over multiple stereocenters. For example, the synthesis of a trans-epimer of centrolobine was achieved using the aforementioned Heck redox-relay strategy to rapidly access the key 2,6-disubstituted THP intermediate acs.org. Similarly, synthetic routes toward Centrolobine have been designed where the cis-2,6-disubstituted tetrahydropyran ring is configured with two large substituents in equatorial positions for maximum stability researchgate.net.

The Prins cyclization is another powerful tool, where homoallylic alcohols react with aldehydes to form tetrahydropyran-4-ol derivatives, often with high cis-selectivity when catalyzed by reagents like phosphomolybdic acid in water organic-chemistry.org.

Table 2: Natural Products Containing the Tetrahydropyran Moiety

| Natural Product | Key Structural Feature | Biological Activity | Source(s) |

| Phorboxazole A | Contains functionalized tetrahydropyran rings | Antitumor, Cytotoxic | researchgate.net |

| Centrolobine | Features a cis-2,6-disubstituted tetrahydropyran ring | Not specified in sources | researchgate.netacs.org |

| Civet | Contains a cis-2,6-disubstituted tetrahydropyran moiety | Used in the perfumery industry | researchgate.net |

| Tubulexins | Tetrahydropyran derivatives | Mitosis inhibitors | nih.gov |

Intermediates in Pharmaceutical and Agrochemical Synthesis

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules researchgate.net. Its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive core for the design of new therapeutic and agrochemical agents.

Functionalized tetrahydropyrans serve as key intermediates for generating libraries of compounds for biological screening. A notable example comes from a study where a collection of natural product-inspired tetrahydropyran derivatives was synthesized and screened, leading to the identification of "tubulexins" nih.gov. These compounds were found to inhibit mitosis by synergistically targeting the CSE1L protein and the vinca (B1221190) alkaloid binding site on tubulin, highlighting the potential of THP-based compounds in oncology nih.gov. The synthesis utilized a Prins cyclization between a polymer-bound aldehyde and a homoallylic alcohol as the key step nih.gov.

The versatility of the THP ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a molecule's pharmacological profile. This makes 2,6-disubstituted tetrahydropyrans, such as the conceptual 2,6-Diethoxy-tetrahydropyran, valuable starting points or intermediates for the synthesis of novel, biologically active compounds.

Applications in Materials Science (as monomers or scaffolds for polymers, optoelectronic devices)

Beyond biology and medicine, tetrahydropyran-related structures are finding applications in materials science. The inherent chemistry of the acetal (B89532) group within the THP ring offers unique opportunities for creating responsive and recyclable materials.

A significant area of research is the development of chemically recyclable polyurethanes (PUs) by incorporating cleavable bonds into the polymer backbone acs.org. The acetal bond is ideal for this purpose as it is stable under neutral or basic conditions but can be easily hydrolyzed under acidic conditions acs.org.

Researchers have developed solvent-free methods to synthesize acetal-containing polyols (APs), which are then used as monomers to create recyclable thermoplastic polyurethanes (TPUs) acs.org. For example, APs can be prepared through the polycondensation of aldehydes and diols using acidic heterogeneous catalysts rsc.org. These APs, when reacted with diisocyanates, form PUs that can be depolymerized back to well-defined small molecules under mild acidic conditions, enabling closed-loop recycling acs.orgrsc.org. This approach addresses major challenges in plastic waste management by designing polymers for circularity from the molecular level up acs.org.

Table 3: Monomers and Catalysts in Acetal-Containing Polyol Synthesis for Recyclable Polyurethanes

| Monomer 1 | Monomer 2 | Catalyst Type | Resulting Polymer Feature | Source(s) |

| 1,4-Butanediol (B3395766) divinyl ether | 1,4-Butanediol | Heterogeneous Acid Catalyst | Recyclable Thermoplastic Polyurethane (TPU) | acs.org |

| Various Aldehydes | Various Diols | Acidic Heterogeneous Catalyst | Aromatic Acetal-Containing Polyols for High-Performance PUs | rsc.org |

| 4-Hydroxybutyl vinyl ether | 1,4-Butanediol | p-Toluenesulfonic acid monohydrate | Hydroxyl-terminated telechelic polyacetals | researchgate.net |

Scaffolds for Optoelectronic Devices

The use of heterocyclic compounds as scaffolds for materials with interesting electronic and optical properties is a cornerstone of modern materials science. While specific applications of this compound in optoelectronics are not widely documented in the reviewed literature, the broader class of heterocyclic organic molecules is fundamental to the field. For instance, related five-membered heterocycles like thiophene (B33073) and selenophene (B38918) are key components in the synthesis of organic semiconductors used in thin-film transistors and other optoelectronic devices acs.org. The structural rigidity and potential for π-electron delocalization in certain unsaturated heterocycles make them suitable for such applications. The development of tetrahydropyran-based materials for optoelectronics remains an area with potential for future exploration, possibly by incorporating functionalities that can participate in charge transport or light emission.

Derivatives and Analogues of 2,6 Diethoxy Tetrahydropyran: Synthesis and Transformations

Functionalized Tetrahydropyran (B127337) Derivatives

The synthesis of functionalized tetrahydropyran derivatives often involves the strategic manipulation of precursors that can be conceptually linked to 2,6-diethoxy-tetrahydropyran. This compound, as a cyclic acetal (B89532), can be hydrolyzed to the corresponding lactol (a cyclic hemiacetal), which is a key intermediate for further functionalization.

Methods for synthesizing substituted tetrahydropyrans are diverse and highly dependent on the desired substitution pattern and stereochemistry. A common strategy involves the cyclization of δ-hydroxy olefins or 1,5-diols. For instance, the reaction of tertiary 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) at room temperature can produce tetrahydropyran derivatives with high yield and stereoselectivity. organic-chemistry.orgorganic-chemistry.org Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is another powerful method that tolerates a wide range of functional groups, including esters, amides, and various ethers. organic-chemistry.orgorganic-chemistry.org

Furthermore, existing tetrahydropyran rings can be elaborated. An oxidative Heck redox-relay strategy has been successfully applied to convert enantiopure dihydropyranyl alcohols into C-aryl-containing 2,6-trans-tetrahydropyrans with excellent stereoselectivity. nih.govnih.gov This method highlights the ability to introduce significant functionality onto a pre-formed ring system. Cyclisation of homoallylic acetals under acidic conditions also yields 2,4,5-trisubstituted tetrahydropyrans, creating two new asymmetric centers with a high degree of stereocontrol. rsc.org

Table 1: Selected Methods for Synthesizing Functionalized Tetrahydropyrans

| Precursor Type | Reagents/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Tertiary 1,5-diols | Cerium ammonium nitrate | Substituted Tetrahydropyrans | High yield and stereoselectivity at room temperature. organic-chemistry.orgorganic-chemistry.org |

| δ-Hydroxy olefins | Platinum catalyst | Substituted Tetrahydropyrans | Tolerates various functional groups. organic-chemistry.orgorganic-chemistry.org |

| Dihydropyranyl alcohols | Pd(MeCN)₂(OTs)₂, PyrOx Ligand, Boronic Acid | 2,6-trans-Aryl-Tetrahydropyrans | Excellent stereoselectivity via oxidative Heck redox-relay. nih.govnih.gov |

| Homoallylic acetals | Acidic conditions | 2,4,5-Trisubstituted Tetrahydropyrans | Creates two new stereocenters with high control. rsc.org |

| Terminally substituted alkynyl alcohols | Aldehydes, Brønsted acids | Exo-3-pyranylidenes | Prins-type cyclization to form cis-2,6 substituted products. organic-chemistry.org |

Pyran-2-one and Dihydropyran Derivatives

The transformation of the saturated tetrahydropyran skeleton into unsaturated derivatives like pyran-2-ones (δ-lactones) and dihydropyrans represents a significant increase in molecular complexity and synthetic utility. Pyran-2-one derivatives, in particular, are powerful building blocks for a vast range of heterocyclic compounds. wikipedia.org

The synthesis of 3,4-dihydropyran-2-ones can be achieved through various organocatalytic routes, notably using N-heterocyclic carbenes (NHCs). rsc.org These reactions often involve cycloadditions, such as [4+2] and [3+3] pathways, to construct the heterocyclic core with multiple stereocenters. rsc.org While not starting directly from this compound, these methods illustrate the construction of the unsaturated pyranone ring system. A plausible transformation from a tetrahydropyran would involve oxidation to a lactone, followed by further functionalization and elimination to introduce unsaturation.

A practical synthesis of a highly functionalized tetrahydropyranone core has been described using a sequence of ruthenium-catalyzed reactions, including cycloisomerization and oxidation, to build the desired scaffold efficiently. rsc.org This demonstrates a pathway from a more basic precursor to a complex pyranone structure.

Table 2: Synthesis of Dihydropyran-2-one Derivatives

| Starting Materials | Catalyst/Reagents | Product | Reaction Type |

|---|---|---|---|

| Aldehydes and α,β-unsaturated compounds | N-Heterocyclic Carbenes (NHCs) | 3,4-Dihydropyran-2-ones | Organocatalytic [4+2] or [3+3] cycloaddition. rsc.org |

| Acyclic precursors | Ruthenium catalysts | Functionalized Pyranone Core | Sequence including cycloisomerization and oxidation. rsc.org |

Tetrahydropyran-Fused Heterocycles (e.g., Purine (B94841) Derivatives)

The tetrahydropyranyl (THP) group is widely recognized as a robust protecting group, particularly for alcohols, due to its ease of introduction and stability under many conditions. wikipedia.orgnih.govnih.gov This principle extends to the protection of N-H bonds in various heterocyclic systems, including purines and pyrimidines. nih.gov The synthesis of tetrahydropyran-fused heterocycles can be envisioned as a process where the THP ring is first appended to a heterocyclic core and then involved in a subsequent ring-closing reaction, or where the THP acts as a chiral scaffold.

The synthesis of purine derivatives often involves the substitution of a precursor like 2,6-dichloropurine. researchgate.net A tetrahydropyran moiety could be introduced at various positions. For instance, 2-amino-6-(2-thienyl)purine nucleoside derivatives have been synthesized via the substitution of 6-iodopurine (B1310063) nucleosides, showcasing the modification of the purine core. organic-chemistry.org The THP group can be attached to the nitrogen of a purine or the hydroxyl group of the sugar moiety in a nucleoside. nih.gov This attachment is typically achieved by reacting the N-H or O-H bond with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. nih.govnih.gov While often used as a temporary protecting group, this linkage provides a direct route to tetrahydropyranyl-substituted purine derivatives, which are intermediates for more complex fused systems or biologically active molecules.

Influence of Substituents on Chemical Behavior and Stereocontrol

The stereochemical outcome of reactions involving the tetrahydropyran ring is profoundly influenced by the nature and position of its substituents. Achieving high stereocontrol is critical for the synthesis of biologically active molecules and natural products where specific diastereomers are required.

The formation of 2,6-disubstituted tetrahydropyrans often shows a thermodynamic preference for the cis-isomer, where both substituents occupy equatorial positions to minimize steric strain. Iron-catalyzed equilibration can be used to enrich mixtures in favor of the more stable cis-isomer. organic-chemistry.org However, kinetic control can lead to trans-products. For example, a palladium-catalyzed oxidative Heck redox-relay strategy provides excellent selectivity for 2,6-trans-tetrahydropyrans. nih.govnih.gov

In other reactions, such as the cyclization of homoallylic acetals, the choice of acid and nucleophile can be varied to control the stereochemistry at newly formed centers. rsc.org Similarly, in the synthesis of all-carbon tetra-substituted alkenes, the steric and electronic properties of phosphine (B1218219) ligands are crucial for achieving high regio- and stereocontrol. rsc.org This principle of ligand influence is broadly applicable to metal-catalyzed transformations of substituted tetrahydropyrans. The development of stereoselective reactions is often guided by understanding the transition states and conformational preferences of the ring, which are dictated by its substituents.

Table 3: Influence of Reaction Conditions on Stereoselectivity

| Reaction Type | Catalyst/Conditions | Predominant Isomer | Rationale/Observation |

|---|---|---|---|

| Equilibration | Iron catalyst | cis-2,6-disubstituted | Thermodynamic control, favors diequatorial conformation. organic-chemistry.org |

| Oxidative Heck Redox-Relay | Palladium catalyst / PyrOx ligand | trans-2,6-disubstituted | Kinetic control via a specific catalytic cycle. nih.govnih.gov |

| Cyclization of Homoallylic Acetals | Varied acid and nucleophile | Controlled 2,4,5-trisubstitution | Reaction conditions dictate the stereochemical outcome. rsc.org |

| Alkyne Difunctionalization | Nickel catalyst / Phosphine ligands | Z-selective alkenes | Ligand properties are crucial for regio- and stereocontrol. rsc.org |

Tetrahydrofuran (B95107) Derivatives (as related cyclic ethers)

Tetrahydrofuran (THF), a five-membered cyclic ether, is closely related to tetrahydropyran. The synthetic pathways to these two ring systems often share common principles, with the primary determinant being the chain length of the acyclic precursor. While tetrahydropyrans are typically formed from 1,5-diols or δ-hydroxyalkenes, tetrahydrofurans are synthesized from 1,4-diols or γ-hydroxyalkenes. organic-chemistry.org

The dehydration of 1,4-butanediol (B3395766) is a key industrial route to tetrahydrofuran. researchgate.netepo.org This can be achieved using various acid catalysts or even in high-temperature liquid water without an added catalyst. researchgate.netepo.org This contrasts with the cyclization of 1,5-pentanediol (B104693) to form tetrahydropyran. The reaction of tertiary 1,4-diols with cerium ammonium nitrate provides a high-yield, stereoselective route to tetrahydrofuran derivatives, paralleling the synthesis of tetrahydropyrans from 1,5-diols under the same conditions. organic-chemistry.org

Furthermore, methods such as the platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins are effective for THF synthesis, mirroring the synthesis of THPs from δ-hydroxy olefins. organic-chemistry.org The synthesis of substituted tetrahydrofurans can also be achieved from precursors like cis-butene-1,4-diol through a redox-relay Heck reaction. organic-chemistry.org These parallel strategies underscore the fundamental principle in cyclic ether synthesis where ring size is controlled by the relative positions of the reacting functional groups in the acyclic starting material. acs.org

Future Directions and Emerging Research Areas in Tetrahydropyran Chemistry

Development of Novel Stereoselective Methodologies

The control of stereochemistry is paramount in the synthesis of substituted tetrahydropyrans, as the spatial arrangement of substituents dramatically influences biological activity. For 2,6-disubstituted THPs like 2,6-Diethoxy-tetrahydropyran, achieving selective access to either the cis or trans diastereomer is a significant synthetic challenge. Future research is heavily invested in creating catalytic asymmetric methods that can build these cyclic ethers with high fidelity.

Recent advancements have seen the rise of several powerful strategies:

Organocatalysis : The use of small, chiral organic molecules to catalyze reactions has grown significantly. nih.gov Asymmetric organocatalytic methods, such as those employing chiral phosphoric acids or amines, can facilitate enantioselective oxa-Michael additions or cascade reactions to form THP rings directly. nih.govwhiterose.ac.uk These methods could be adapted to produce specific enantiomers of this compound from achiral starting materials.

Transition-Metal Catalysis : Gold, platinum, and palladium catalysts are at the forefront of developing new cyclization reactions. mdpi.comorganic-chemistry.org For instance, gold-catalyzed intramolecular hydroalkoxylation of hydroxyalkenes provides a direct route to the THP core. mdpi.com A recent 2024 study detailed an efficient gold-catalyzed sequence to produce cis-2,6-disubstituted tetrahydropyrans. mdpi.com

Prins Cyclization : This classic reaction, involving the condensation of a homoallylic alcohol with an aldehyde, continues to be refined. nih.govntu.edu.sg Modern iterations use highly acidic confined Brønsted acids to achieve high asymmetry, offering a convergent pathway to polysubstituted THPs. organic-chemistry.org Such a strategy could, in principle, couple an appropriate homoallylic ether with an aldehyde to construct the this compound framework.

| Methodology | Typical Catalyst/Reagent | Key Advantage | Potential Application to this compound |

|---|---|---|---|

| Asymmetric Organocatalysis nih.gov | Chiral Phosphoric Acids, Chiral Amines | Metal-free, high enantioselectivity. | Enantioselective oxa-Michael addition to form the THP ring. |

| Gold-Catalyzed Cyclization mdpi.com | Ph₃PAuCl / AgNTf₂ | High efficiency and selectivity for cis-products under mild conditions. | Cyclization of a di-alkoxy diol precursor. |

| Asymmetric Prins Cyclization organic-chemistry.org | Confined Imino-imidodiphosphate (iIDP) Brønsted Acids | High diastereoselectivity and enantioselectivity for complex THPs. | Convergent coupling of an aldehyde and a homoallylic ether. |

| Intramolecular Epoxide Ring Opening (IERO) nih.gov | Lewis or Brønsted Acids | Overcomes inherent preference for 5-exo cyclization to achieve 6-endo cyclization. | Selective opening of a 4,5-epoxy alcohol precursor to form the THP ring. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in continuous streams through tubes or channels, is revolutionizing chemical synthesis. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher yields, and the ability to automate multi-step sequences. durham.ac.uk The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, is particularly well-suited for this transition. porrua.mx

For the synthesis of this compound, a flow-based approach could involve:

Precursor Synthesis : A dihydropyran intermediate could be formed in one flow module.

Catalytic Hydrogenation : The output stream could be mixed with hydrogen and passed through a heated tube packed with a catalyst (e.g., Ni/SiO₂) to perform the reduction to the tetrahydropyran ring. rsc.org

In-line Purification : The product stream could then flow through a purification cartridge to remove the catalyst and any byproducts, yielding pure this compound without manual workup. uc.pt

This automated approach not only accelerates synthesis and optimization but also allows for safer handling of potentially hazardous reagents and intermediates at scale. durham.ac.uk

| Parameter | Flow Chemistry durham.ac.uk | Batch Synthesis |

|---|---|---|

| Safety | Small reaction volumes, excellent heat dissipation, safe handling of hazardous materials. | Large volumes, potential for thermal runaway, manual handling of reagents. |

| Scalability | Easily scaled by running the system for a longer time ("scaling-out"). | Requires larger reactors, re-optimization of conditions often necessary. |

| Efficiency | Enhanced reaction rates (superheating), improved mixing, higher yields. | Limited by heating/cooling efficiency of the flask, mixing can be inefficient. |

| Automation | Easily integrated with in-line analysis and purification for automated multi-step synthesis. | Labor-intensive, requiring manual intervention for each step. |

Computational Design and Prediction of New Tetrahydropyran Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, stability, and reactivity of molecules before they are ever made in a lab. scielo.org.mx This "in silico" approach saves significant time and resources by guiding experimental design.

In the context of this compound, computational methods can provide critical insights:

Conformational Analysis : DFT calculations can determine the most stable three-dimensional shape of the molecule, including the preferred chair conformation and the axial/equatorial orientation of the ethoxy groups. acs.orgresearchgate.net This is crucial for understanding the relative stability of the cis and trans isomers.

Reactivity Prediction : Global reactivity descriptors (e.g., chemical hardness, electrophilicity) and local reactivity maps (e.g., Molecular Electrostatic Potential, Fukui functions) can be calculated. mdpi.comnih.gov These analyses predict which parts of the molecule are most likely to react, guiding the design of subsequent functionalization reactions.

Spectral Simulation : Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts. This allows for direct comparison with experimental data to confirm the structure and stereochemistry of the synthesized product.

| Computational Method | Predicted Property | Relevance to this compound |

|---|---|---|

| Geometry Optimization (DFT) nih.gov | Stable 3D structure, bond lengths, bond angles. | Determines the lowest energy conformation (e.g., chair) and isomer stability. |

| Frequency Calculation (DFT) | Vibrational frequencies (IR/Raman spectra). | Confirms the optimized structure is a true energy minimum. |

| NMR Calculation (GIAO method) | ¹H and ¹³C chemical shifts. | Aids in structure elucidation and stereochemical assignment. |

| Conceptual DFT Descriptors scielo.org.mxmdpi.com | Chemical potential, hardness, electrophilicity index. | Predicts overall molecular reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. | Identifies sites for nucleophilic or electrophilic attack. |

Exploration of Bio-Catalytic Approaches

Biocatalysis, the use of enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative to traditional chemical methods. chemistryworld.com Enzymes operate under mild conditions (room temperature, neutral pH) and can exhibit exquisite stereo-, regio-, and chemo-selectivity, often unmatched by conventional catalysts. nih.gov

While the enzymatic synthesis of tetrahydropyrans is less developed than other areas, it represents a significant frontier. Future research could focus on:

Enzyme Discovery : Mining genomes for novel enzymes, such as etherases or cyclases, that can form the C-O bonds of the tetrahydropyran ring. nih.govacs.org

Enzyme Engineering : Using directed evolution to tailor the substrate specificity of known enzymes. For example, a hydrolase could potentially be engineered to accept a di-alkoxy precursor and catalyze the cyclization to this compound with high enantiomeric purity.

Cascade Reactions : Designing multi-enzyme cascades where a substrate is converted through several sequential steps in a single pot to the final THP product, mimicking the efficiency of biosynthetic pathways in nature. nih.gov

The development of a "Pictet-Spenglerase" for oxygen heterocycles or a specific "tetrahydropyran synthase" remains a forward-looking goal that could provide unparalleled access to this important structural motif. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,6-diethoxy-tetrahydropyran, and how can reaction conditions be optimized?

- Methodological Answer : this compound (CAS 3149-12-0, C₉H₁₈O₃) is typically synthesized via acid-catalyzed etherification of tetrahydropyran derivatives. Key steps include:

- Reagent Selection : Use of p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) as catalysts, as demonstrated in reactions with dihydropyran intermediates .

- Solvent Optimization : Acetonitrile or trifluoroacetic acid as solvents, depending on the desired product selectivity (e.g., formation of dihydropyran vs. pyran derivatives) .

- Temperature Control : Reactions are often conducted under reflux (e.g., 80–100°C) or at ambient temperature to modulate reaction kinetics .

- Yield Improvement : Stepwise addition of reagents (e.g., dihydropyran) and extended reaction times (up to 29 hours) enhance yields .

Data Reference : Molecular weight = 174.24 g/mol; boiling point = 224.2°C; density = 0.97 g/cm³ .

Q. How can researchers safely handle and store this compound in the laboratory?

- Methodological Answer :

- Handling Precautions : Use fume hoods to avoid inhalation, and wear nitrile gloves and safety goggles. Avoid contact with incompatible materials (e.g., strong oxidizers) .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent peroxidation, a known decomposition hazard .

- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

Safety Data : Flash point = 72.6°C; no acute toxicity data available, but classified as H320 (eye irritation) and H303 (harmful if swallowed) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- GC-MS : For purity assessment and identification of volatile byproducts .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and stereochemistry (e.g., δ 1.2–1.4 ppm for ethoxy groups) .

- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~2850 cm⁻¹ (C-H stretching in ethoxy groups) .

Advanced Research Questions

Q. How does the choice of acid catalyst influence the reaction mechanism and product selectivity in this compound synthesis?

- Methodological Answer :

- PTSA vs. TFA : PTSA in acetonitrile promotes Friedel-Crafts-type alkylation, yielding 4-aryl-2-trifluoromethyl-4H-pyrans. TFA favors protonation of the dihydropyran oxygen, leading to 4-aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyrans .

- DFT Studies : Computational modeling (e.g., B3LYP/6-31G*) reveals that TFA stabilizes carbocation intermediates, altering reaction pathways .

Experimental Design : Compare product distributions under PTSA (reflux) vs. TFA (ambient) conditions .

Q. What strategies can resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to control axial chirality in tetrahydropyran rings .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor equatorial attack in nucleophilic substitutions, while nonpolar solvents (e.g., toluene) enhance axial selectivity .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to identify intermediates and optimize quenching times .

Q. How can this compound be utilized as a building block in natural product synthesis?

- Methodological Answer :

- Fragmentation Reactions : Oxidative ozonolysis (O₃/H₂O₂) cleaves the tetrahydropyran ring to generate dicarboxylates for polyketide synthesis .

- Protecting Groups : The ethoxy groups act as temporary protectants for hydroxyl moieties in carbohydrate analogs, removable via acidic hydrolysis (e.g., HCl/MeOH) .

Case Study : Synthesis of linalool oxide derivatives using this compound as a precursor .

Q. What computational tools are available to predict synthetic pathways for novel this compound derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio and Reaxys employ template-based algorithms to propose feasible routes using known reactions (e.g., etherifications, cyclizations) .

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., Gibbs free energy barriers for carbocation rearrangements) .

Validation : Cross-check predicted routes with experimental data from analogous compounds (e.g., 2,4-diethoxy-6-trifluoromethyl derivatives) .

Data Contradictions and Mitigation

- Safety Data Gaps : While some sources report no acute toxicity , others classify the compound as harmful (H303). Mitigation: Conduct in vitro toxicity assays (e.g., Ames test) to clarify risks .

- Stereoselectivity Variability : Conflicting reports on axial vs. equatorial product ratios. Mitigation: Standardize solvent polarity and catalyst loading in comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.